molecular formula C15H11NO6 B6404996 4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261937-71-6

4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6404996
CAS RN: 1261937-71-6
M. Wt: 301.25 g/mol
InChI Key: WFBMHGIVPLDFAZ-UHFFFAOYSA-N
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Description

4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% (hereafter referred to as MCPA) is a carboxylic acid that is used in a variety of scientific research applications. It is a synthetic compound that has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

MCPA has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-hydroxy-3-methoxycarbonylphenyl-2-nitrobenzoic acid (HMPA). It has also been used in the study of biochemical and physiological effects. For example, MCPA has been used to study the effects of nitrobenzoic acid derivatives on the activity of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450.

Mechanism of Action

The mechanism of action of MCPA is not entirely understood. However, it is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Specifically, MCPA is thought to inhibit the activity of these enzymes by forming a covalent bond with the heme group of the enzyme, which prevents the enzyme from binding to its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCPA are not fully understood. However, it is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition of enzyme activity can lead to a decrease in the metabolism of xenobiotics, which can lead to increased levels of these compounds in the body. Additionally, MCPA has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the body.

Advantages and Limitations for Lab Experiments

The advantages of using MCPA in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has a relatively low toxicity, which makes it a safe compound to use in lab experiments. However, there are some limitations to using MCPA in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its low solubility can make it difficult to accurately measure the concentration of MCPA in a solution.

Future Directions

There are several potential future directions for the use of MCPA in scientific research. For example, it could be used to study the effects of nitrobenzoic acid derivatives on the activity of other enzymes, such as those involved in the metabolism of hormones or neurotransmitters. Additionally, it could be used to study the effects of nitrobenzoic acid derivatives on the regulation of gene expression. Additionally, MCPA could be used to study the effects of nitrobenzoic acid derivatives on the structure and function of proteins. Finally, MCPA could be used to study the effects of nitrobenzoic acid derivatives on the activity of signal transduction pathways.

Synthesis Methods

MCPA is synthesized via a multi-step process. The first step involves the reaction of 3-methoxycarbonylphenol with nitrobenzene in the presence of sulfuric acid. This reaction produces the nitrobenzoic acid derivative, which is then isolated and purified by recrystallization. The purified product is then reacted with sodium hydroxide to form the sodium salt of the nitrobenzoic acid derivative. This sodium salt is then reacted with acetic acid, which yields the purified MCPA.

properties

IUPAC Name

4-(3-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-22-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(8-10)16(20)21/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMHGIVPLDFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690693
Record name 3'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-71-6
Record name 3'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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